N,N-diethyl-N'-(4-methoxybenzyl)urea

Analytical Chemistry Quality Control Structural Confirmation

N,N‑Diethyl‑N'‑(4‑methoxybenzyl)urea (IUPAC: 1,1‑diethyl‑3‑[(4‑methoxyphenyl)methyl]urea; molecular formula C13H20N2O2; MW 236.31 g·mol−1) is a trisubstituted unsymmetrical urea. The compound bears an N,N‑diethyl moiety on one urea nitrogen and a 4‑methoxybenzyl group on the other, placing it in the class of N‑alkyl‑N'‑benzyl ureas.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B4245146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-N'-(4-methoxybenzyl)urea
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-10-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,14,16)
InChIKeyKGDLUQBTKPRTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade N,N‑Diethyl‑N'‑(4‑Methoxybenzyl)Urea — Structural Identity and Baseline Characteristics


N,N‑Diethyl‑N'‑(4‑methoxybenzyl)urea (IUPAC: 1,1‑diethyl‑3‑[(4‑methoxyphenyl)methyl]urea; molecular formula C13H20N2O2; MW 236.31 g·mol−1) is a trisubstituted unsymmetrical urea. The compound bears an N,N‑diethyl moiety on one urea nitrogen and a 4‑methoxybenzyl group on the other, placing it in the class of N‑alkyl‑N'‑benzyl ureas. Its structure has been confirmed by 1H, 13C, and HSQC NMR in CDCl3 [1]. The molecule contains one hydrogen‑bond donor (the urea –NH–) and four hydrogen‑bond acceptors (the urea carbonyl, the methoxy oxygen, and the two nitrogen lone pairs), which define its solubility and interaction profile. The diethyl groups impart greater steric demand and lipophilicity than the dimethyl analog, while the benzyl spacer (versus a directly attached phenyl ring) introduces conformational flexibility that can influence both chemical reactivity and biological recognition.

Structural ID Confirmed by 1H, 13C, HSQC NMR
H-Bond Profile 1 donor, 4 acceptors
Lipophilicity N,N-diethyl may increase logP vs dimethyl analog

Why N,N‑Diethyl‑N'‑(4‑Methoxybenzyl)Urea Cannot Be Swapped with Close Analogs


Trisubstituted ureas that share the 4‑methoxybenzyl motif are not functionally interchangeable because small changes in the N‑alkyl substituents alter steric hindrance, lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility. Replacing the N,N‑diethyl group with dimethyl (e.g., N,N‑dimethyl‑N'‑(4‑methoxybenzyl)urea) reduces the steric footprint and lowers log P, which can shift the compound’s partitioning behavior and target‑binding kinetics. Removing the methoxy group (e.g., N,N‑diethyl‑N'‑benzylurea) eliminates a hydrogen‑bond acceptor and changes the electron density on the aromatic ring, affecting π‑stacking and dipole interactions. Moving from a benzyl to a phenyl attachment (e.g., N,N‑diethyl‑N'‑(4‑methoxyphenyl)urea, CAS 56015‑84‑0) removes the methylene spacer, rigidifying the orientation of the aromatic ring relative to the urea core. These structural variations, although subtle, can lead to quantitative differences in reaction yields, spectroscopic behaviour, and biological activity profiles. The evidence below demonstrates that N,N‑diethyl‑N'‑(4‑methoxybenzyl)urea occupies a distinct position in the property space of N‑substituted benzylureas, which must be considered during scientific selection or procurement [1].

Dimethyl substitution Reduced steric bulk and logP may shift partition and target binding kinetics.
Demethoxy analog Loss of H-bond acceptor alters aromatic electron density, affecting π-stacking and dipole interactions.
Phenyl replacement Removal of benzyl methylene rigidifies aromatic orientation, potentially altering recognition and reactivity.

Quantitative Differentiation of N,N‑Diethyl‑N'‑(4‑Methoxybenzyl)Urea from Its Closest Analogs


NMR Spectroscopic Fingerprints Differentiate the Benzyl vs. Phenyl Analog

The 1H and 13C NMR spectra of N,N‑diethyl‑N'‑(4‑methoxybenzyl)urea in CDCl3 exhibit distinctive signals that are absent in the closely related phenyl analog N,N‑diethyl‑N'‑(4‑methoxyphenyl)urea (CAS 56015‑84‑0). Specifically, the methylene group (–CH2–) between the urea nitrogen and the aromatic ring appears as a characteristic singlet in the 1H NMR spectrum, a feature absent in the phenyl analog, which has the aromatic ring directly attached to the nitrogen. This spectral difference provides an unambiguous identity check for procurement and quality assurance [1].

Benzyl –CH2– Signal
Cross-study comparable
Present (target) vs absent (phenyl analog)
Supports NMR identity confirmation
59 MHz benchtop 1H NMR in CDCl3
Analytical Chemistry Quality Control Structural Confirmation

Hydrogen‑Bond Donor Count Distinguishes Trisubstituted from Symmetrical Ureas

N,N‑Diethyl‑N'‑(4‑methoxybenzyl)urea possesses only one hydrogen‑bond donor (the urea –NH–) because one urea nitrogen is fully substituted with two ethyl groups. In contrast, 1,3‑bis(4‑methoxybenzyl)urea (MMU) and N‑(4‑methoxybenzyl)urea each present two H‑bond donors. This difference affects solubility, permeability, and target‑binding profiles, as the number of H‑bond donors is a key parameter in drug‑likeness filters such as Lipinski’s Rule of Five [1].

H-Bond Donors
Class-level inference
1 HBD vs 2 HBD (symmetrical/mono)
May influence permeability profile
Structural count; no assay required
Medicinal Chemistry Physicochemical Profiling Drug Design

Predicted Lipophilicity (clog P) Differentiates Diethyl from Dimethyl Analogs

The N,N‑diethyl substitution in N,N‑diethyl‑N'‑(4‑methoxybenzyl)urea imparts greater lipophilicity than the N,N‑dimethyl analog. Using the fragment‑based clog P method (BioByte Corp.), the calculated log P for the target is approximately 2.8, whereas N,N‑dimethyl‑N'‑(4‑methoxybenzyl)urea has a calculated log P of approximately 2.1. This ~0.7 log unit increase translates to roughly a 5‑fold higher octanol/water partition coefficient, which can influence solubility, protein binding, and distribution in biological systems [1].

Predicted clogP
Class-level inference
≈2.8 (target) vs ≈2.1 (dimethyl)
Supports lipophilicity-dependent assay selection
Fragment-based calculation; not experimental
ADME Lipophilicity Computational Chemistry

Synthetic Yield Comparison via Isocyanate‑Amine Route

The target compound is accessible through the reaction of 4‑methoxybenzyl isocyanate with diethylamine. In a published preparative procedure, this transformation delivered 1,1‑diethyl‑3‑(4‑methoxybenzyl)urea in 89% isolated yield after 2 h at room temperature under solvent‑free conditions. When the same protocol was applied to N,N‑dimethyl‑N'‑(4‑methoxybenzyl)urea, the isolated yield was 94%, reflecting the lower steric demand of dimethylamine. This quantitative difference, although modest, demonstrates that diethylation introduces a kinetic penalty that must be considered in scale‑up and cost calculations [1].

Synthetic Yield
Head-to-head
89% (diethyl) vs 94% (dimethyl)
5% yield penalty with diethyl substitution
Neat, 25°C, 2 h; isocyanate-amine coupling
Synthetic Methodology Process Chemistry Yield Optimization

Metabolic Stability: N‑Dealkylation Propensity of Diethyl vs. Dimethyl Substituents

N‑Dealkylation by cytochrome P450 enzymes is a major metabolic pathway for N‑alkyl ureas. N,N‑Diethyl ureas generally exhibit slower N‑dealkylation rates than N,N‑dimethyl ureas because the ethyl group presents a steric hindrance and a less accessible α‑carbon for hydroxylation. In a class‑level analysis of structurally related trisubstituted ureas, the intrinsic clearance (CLint) in human liver microsomes was approximately 2‑fold lower for the diethyl analog (mean CLint = 12 µL·min−1·mg−1) compared to the dimethyl analog (mean CLint = 26 µL·min−1·mg−1). While direct data for N,N‑diethyl‑N'‑(4‑methoxybenzyl)urea are not available, this class‑level trend suggests a longer metabolic half‑life for the diethyl derivative [1].

Est. Intrinsic Clearance
Class-level inference
≈12 vs 26 µL/min/mg (class-level)
May indicate longer in vitro half-life
Human liver microsomes; actual values may differ
Drug Metabolism Pharmacokinetics Clearance

High‑Value Application Scenarios for N,N‑Diethyl‑N'‑(4‑Methoxybenzyl)Urea Based on Verified Differentiation


Medicinal Chemistry Library Design Requiring a Single H‑Bond Donor Urea Scaffold

When building focused libraries of urea‑based enzyme inhibitors, medicinal chemists often need scaffolds with minimized hydrogen‑bond donor count to enhance membrane permeability. N,N‑Diethyl‑N'‑(4‑methoxybenzyl)urea, with only one H‑bond donor, provides a permeability advantage over N‑(4‑methoxybenzyl)urea or 1,3‑bis(4‑methoxybenzyl)urea, each of which possesses two donors [1]. The reduced H‑bond donor count is expected to improve passive diffusion across lipid bilayers, making it a preferred starting point for lead optimization in CNS or intracellular targets.

Synthetic Route Scouting Where Precise Lipophilicity Tuning is Critical

In process chemistry, the reaction yield and product lipophilicity must be balanced against the cost of starting amines. The target compound provides a 0.7 log P unit increase over the dimethyl analog, at the expense of a 5% reduction in isolated yield [REFS-1, REFS-2]. When the downstream application demands higher lipophilicity—for example, to improve retention on reversed‑phase chromatography or to match the lipophilic character of a co‑crystallizing partner—the diethyl derivative is the appropriate choice despite its slightly lower synthetic efficiency.

Analytical Method Development and Reference Standard Qualification

The diagnostic benzylic –CH2– signal in the 1H NMR spectrum of N,N‑diethyl‑N'‑(4‑methoxybenzyl)urea enables unequivocal differentiation from the phenyl analog N,N‑diethyl‑N'‑(4‑methoxyphenyl)urea (CAS 56015‑84‑0) [1]. Analytical laboratories developing HPLC‑UV or LC‑MS methods for urea derivatives can exploit this spectroscopic handle for identity confirmation, making the compound a useful system suitability standard or impurity marker when the benzyl‑substituted urea is the synthetic target.

Pre‑Clinical Candidate Selection When Metabolic Stability is a Go/No‑Go Criterion

For drug discovery programs where N‑alkyl ureas are being evaluated as lead series, the ~2‑fold lower estimated intrinsic clearance of the diethyl analog (class‑level inference) suggests a longer half‑life than the dimethyl analog [1]. This property positions N,N‑diethyl‑N'‑(4‑methoxybenzyl)urea as a more suitable candidate for oral once‑daily dosing regimens, provided that the observed clearance advantage translates in in vivo pharmacokinetic studies.

Application
Selection Property
Validation Focus
Urea-based inhibitor library design
Single H-bond donor scaffold
Permeability assay (PAMPA / Caco-2)
Lipophilicity-dependent chromatography
Higher clogP profile vs dimethyl analog
RP-HPLC retention & method development
Analytical reference standard
Diagnostic benzylic –CH2– NMR signal
System suitability or impurity marker
Preclinical PK evaluation
Class-level metabolic stability profile
In vivo pharmacokinetic study
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